molecular formula C13H13BrF3NO B1528770 3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one CAS No. 1432678-90-4

3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one

Cat. No. B1528770
CAS RN: 1432678-90-4
M. Wt: 336.15 g/mol
InChI Key: FDIKSCCJXGNSJK-UHFFFAOYSA-N
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Description

The compound “3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one” is a chemical compound with the molecular formula C13H13BrF3NO . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Scientific Research Applications

Synthesis and Chemical Properties

The compound "3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one" and its analogs have been explored in synthetic chemistry for constructing complex molecules. For instance, Rulev et al. (2003) demonstrated the reaction of piperidine with 3-bromo-3-buten-2-one to yield a mixture of products, highlighting the versatility of halogenated precursors in organic synthesis (Rulev et al., 2003). Similarly, the asymmetric synthesis from chiral non-racemic lactams leading to enantiomerically pure 3-substituted piperidines illustrates the compound's role in stereoselective synthesis (Micouin et al., 1994).

Reaction Mechanisms

The reaction mechanisms involving this compound or related structures have been a subject of interest. Rulev et al. (2013) discussed the synthesis of 3-trifluoromethylated piperazin-2-ones from trifluoromethyl 2-bromo enones, showcasing the impact of the trifluoromethyl group on reaction pathways (Rulev et al., 2013).

Applications in Material Science and Pharmacology

Though direct applications of "3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one" in material science or pharmacology were not explicitly mentioned in the available literature, related compounds have shown potential. For example, the development of novel polymers and the study of their copolymerization properties to enhance material characteristics have been explored (Kim et al., 1998). In pharmacology, analogs have been used in the design of new molecules with potential therapeutic effects, as seen in the stereoselective synthesis processes that could lead to novel drug candidates (Zhou et al., 2013).

properties

IUPAC Name

3-bromo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO/c14-11-5-2-6-18(12(11)19)8-9-3-1-4-10(7-9)13(15,16)17/h1,3-4,7,11H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIKSCCJXGNSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC(=CC=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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